![molecular formula C7H12O4 B139178 Methyl 4-hydroxy-5-methyloxolane-2-carboxylate CAS No. 152204-27-8](/img/structure/B139178.png)
Methyl 4-hydroxy-5-methyloxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-5-methyloxolane-2-carboxylate is a chemical compound that belongs to the oxolane family. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Methyl 4-hydroxy-5-methyloxolane-2-carboxylate is not well understood. However, it is believed that it may act as a nucleophile in certain reactions due to the presence of the hydroxyl and carboxylate groups.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it is not toxic to cells and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-hydroxy-5-methyloxolane-2-carboxylate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in water can be a disadvantage in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Methyl 4-hydroxy-5-methyloxolane-2-carboxylate in scientific research. One area of interest is its potential use as a chiral building block for the synthesis of enantiopure compounds. Another area of interest is its potential as a solvent and reagent in green chemistry applications. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a valuable chemical compound in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications in various fields of research.
Synthesemethoden
The synthesis of Methyl 4-hydroxy-5-methyloxolane-2-carboxylate involves the reaction of 3-methyl-2-butanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and sodium methoxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-5-methyloxolane-2-carboxylate has various scientific research applications. It is commonly used as a building block for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and fragrances. It can also be used as a solvent and reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
152204-27-8 |
---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl 4-hydroxy-5-methyloxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-4-5(8)3-6(11-4)7(9)10-2/h4-6,8H,3H2,1-2H3 |
InChI-Schlüssel |
GWPLQMZVBCPJFA-UHFFFAOYSA-N |
SMILES |
CC1C(CC(O1)C(=O)OC)O |
Kanonische SMILES |
CC1C(CC(O1)C(=O)OC)O |
Synonyme |
Hexonic acid, 2,5-anhydro-3,6-dideoxy-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.